2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide
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Overview
Description
2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide is a complex organic compound that features a cyclohexyl group, a pyridinone moiety, and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves a Friedel-Crafts alkylation reaction where cyclohexyl chloride reacts with the pyridinone core in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various N-substituted sulfonamides
Scientific Research Applications
2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structural features make it a candidate for the design of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-methylurea: Similar in having a cyclohexyl group and a nitrogen-containing functional group.
N-(5-methyl-6-oxo-1H-pyridin-3-yl)benzenesulfonamide: Shares the pyridinone and sulfonamide moieties but differs in the aryl group.
Uniqueness
2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide is unique due to its combination of a cyclohexyl group, a pyridinone core, and an ethanesulfonamide linkage. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11-9-13(10-15-14(11)17)16-20(18,19)8-7-12-5-3-2-4-6-12/h9-10,12,16H,2-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFSRGLTUFIIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)NS(=O)(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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